molecular formula C23H32N2O B14594976 (E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene CAS No. 60692-74-2

(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene

Katalognummer: B14594976
CAS-Nummer: 60692-74-2
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: RVHTVBHTVIJZTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two phenyl rings. This particular compound is notable for its unique substituents: a hexyloxy group on one phenyl ring and a 2-methylbutyl group on the other. These substituents can influence the compound’s physical and chemical properties, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene has several applications in scientific research:

Wirkmechanismus

The primary mechanism by which (E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene exerts its effects is through photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) isomers. This change in configuration can alter the compound’s physical and chemical properties, such as polarity and molecular shape, which in turn can affect its interactions with other molecules and materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Azobenzene: The parent compound without any substituents.

    Disubstituted Azobenzenes: Compounds with various substituents on the phenyl rings, such as methyl, ethyl, or methoxy groups.

Uniqueness

(E)-1-[4-(Hexyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene is unique due to its specific substituents, which can impart distinct properties such as increased hydrophobicity and altered electronic effects. These properties can enhance its performance in applications like photoresponsive materials and biological systems .

Eigenschaften

CAS-Nummer

60692-74-2

Molekularformel

C23H32N2O

Molekulargewicht

352.5 g/mol

IUPAC-Name

(4-hexoxyphenyl)-[4-(2-methylbutyl)phenyl]diazene

InChI

InChI=1S/C23H32N2O/c1-4-6-7-8-17-26-23-15-13-22(14-16-23)25-24-21-11-9-20(10-12-21)18-19(3)5-2/h9-16,19H,4-8,17-18H2,1-3H3

InChI-Schlüssel

RVHTVBHTVIJZTD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.